Cas no 79325-64-7 (2-Naphthalenecarbonylchloride, 4-methyl-)
2-Naphthalenecarbonylchloride, 4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenecarbonylchloride, 4-methyl-
- 2-Naphthalenecarbonyl chloride, 4-methyl- (9CI)
- 4-methylnaphthalene-2-carbonyl chloride
- 79325-64-7
- DTXSID70664931
-
- Inchi: 1S/C12H9ClO/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3
- InChI Key: ZGICKNPBORKYPW-UHFFFAOYSA-N
- SMILES: ClC(C1=CC(C)=C2C=CC=CC2=C1)=O
Computed Properties
- Exact Mass: 204.034
- Monoisotopic Mass: 204.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- XLogP3: 4
2-Naphthalenecarbonylchloride, 4-methyl- Pricemore >>
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| Alichem | A219002903-250mg |
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79325-64-7 | 98% | 250mg |
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| Alichem | A219002903-1g |
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2-Naphthalenecarbonylchloride, 4-methyl- Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-Naphthalenecarbonylchloride, 4-methyl-
Professional Introduction to 2-Naphthalenecarbonylchloride, 4-methyl- (CAS No. 79325-64-7) in Modern Chemical and Pharmaceutical Research
The compound 2-Naphthalenecarbonylchloride, 4-methyl- (CAS No. 79325-64-7) represents a significant molecule in the realm of organic synthesis and pharmaceutical development. Its unique structural features, characterized by a naphthalene core substituted with a carbonyl chloride group at the 2-position and a methyl group at the 4-position, make it a versatile intermediate in the synthesis of various biologically active compounds. This introduction delves into the compound's chemical properties, synthetic applications, and its relevance in contemporary research, particularly in medicinal chemistry and drug discovery.
Chemically, 2-Naphthalenecarbonylchloride, 4-methyl- is classified as an acyl chloride derivative of naphthalene. The presence of the carbonyl chloride (–COCl) functionality imparts high reactivity, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed in multiple synthetic pathways to construct complex molecular architectures. The methyl group at the 4-position introduces steric and electronic effects that can influence the compound's reactivity and its interactions with biological targets.
In pharmaceutical research, acyl chlorides derived from aromatic hydrocarbons like naphthalene are of particular interest due to their utility in constructing heterocyclic compounds and other pharmacophores. The synthesis of 2-Naphthalenecarbonylchloride, 4-methyl- typically involves chlorination of 2-naphthol or related derivatives using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). These methods are well-established and provide high yields under optimized conditions.
Recent advancements in green chemistry have prompted researchers to explore more sustainable synthetic routes for acyl chlorides. For instance, catalytic chlorination processes using transition metal catalysts have been investigated as alternatives to traditional chlorination methods. Such approaches not only improve atom economy but also reduce waste generation, aligning with global efforts toward environmental sustainability.
The utility of 2-Naphthalenecarbonylchloride, 4-methyl- extends to the preparation of peptide mimetics and other peptidomimetic drugs. Acyl chlorides are commonly employed in coupling reactions with amine-containing compounds to form amides, a crucial step in peptide synthesis. The structural motif present in this compound can be incorporated into larger molecules designed to modulate biological pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.
One notable application of derivatives like 2-Naphthalenecarbonylchloride, 4-methyl- is in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is often associated with various diseases. By modifying the naphthalene scaffold with functional groups such as carbonyl chlorides, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. For example, recent studies have demonstrated that naphthalene-based inhibitors exhibit potent activity against tyrosine kinases, making them promising candidates for therapeutic intervention.
The compound's reactivity also makes it valuable in cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig coupling. These transformations allow for the introduction of aryl or heteroaryl groups into the naphthalene core, expanding its chemical diversity. Such modifications are often employed to enhance drug-like properties such as solubility, bioavailability, and metabolic stability.
In drug discovery pipelines, 2-Naphthalenecarbonylchloride, 4-methyl- serves as a building block for libraries of diverse compounds that can be screened for biological activity. High-throughput screening (HTS) techniques combined with computational modeling enable researchers to rapidly identify lead compounds with desired pharmacological profiles. The structural features of this compound contribute to its suitability for generating analogs with tailored biological activities.
The role of computational chemistry has become increasingly prominent in optimizing synthetic routes and predicting the properties of novel compounds like 2-Naphthalenecarbonylchloride, 4-methyl-. Molecular modeling techniques allow researchers to visualize interactions between this compound and potential biological targets at an atomic level. This approach accelerates the design process by identifying promising candidates early in the discovery phase.
Future directions in research may explore the use of 2-Naphthalenecarbonylchloride, 4-methyl- in combinatorial chemistry and library synthesis platforms. Combinatorial methods enable the rapid generation of large collections of structurally diverse molecules for screening purposes. By integrating this compound into such platforms, researchers can accelerate the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
Additionally, the growing interest in photopharmacology has opened new avenues for utilizing photoactive compounds like 2-Naphthalenecarbonylchloride, 4-methyl- derivatives. These compounds can be designed to respond to light stimuli, allowing for spatial and temporal control over their biological effects. This approach holds promise for applications such as targeted drug delivery and photodynamic therapy.
In conclusion,2-Naphthalenecarbonylchloride, 4-methyl- (CAS No. 79325-64-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules across various therapeutic areas. As research continues to evolve toward more sustainable and efficient synthetic methods,2-Naphthalenecarbonylchloride, 4-methyl- is likely to remain a cornerstone in medicinal chemistry innovation.
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